molecular formula C9H6Cl2N2O3S B5342975 2,5-dichloro-N-3-isoxazolylbenzenesulfonamide

2,5-dichloro-N-3-isoxazolylbenzenesulfonamide

Cat. No. B5342975
M. Wt: 293.13 g/mol
InChI Key: UROWDIQGOFZFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-3-isoxazolylbenzenesulfonamide, commonly known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

GSK-J4 exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. JMJD3 is involved in the demethylation of histone H3 lysine 27 (H3K27), which is a critical epigenetic mark that regulates gene expression. By inhibiting the activity of JMJD3, GSK-J4 can modulate the expression of a wide range of genes involved in various biological processes.
Biochemical and Physiological Effects
GSK-J4 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in various cell types. GSK-J4 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, GSK-J4 has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.

Advantages and Limitations for Lab Experiments

GSK-J4 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. GSK-J4 has also been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of JMJD3 in various biological processes. However, GSK-J4 has some limitations for lab experiments. The compound is relatively hydrophobic and may require the use of organic solvents for cell culture experiments. In addition, GSK-J4 may have off-target effects on other histone demethylases, which may complicate the interpretation of experimental results.

Future Directions

For the study of GSK-J4 include investigating its therapeutic potential in various diseases and exploring the role of JMJD3 in various biological processes.

Synthesis Methods

The synthesis of GSK-J4 involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-isoxazolylamine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain GSK-J4 in high yield and purity. The synthesis method is relatively simple and straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

GSK-J4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. GSK-J4 has also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

2,5-dichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O3S/c10-6-1-2-7(11)8(5-6)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROWDIQGOFZFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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